3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
3-Benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group at the 3-position and a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety at the 7-position. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the bromophenyl group may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESMWRAWDNLWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield quinazoline-2,4(1H,3H)-dione.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazoline core under basic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Bromophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Based on the search results, here is what is known about the applications of the compound 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione:
Basic Information
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, also known as 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, has the CAS number 1326904-15-7 . The molecular formula is C23H15BrN4O3 and the molecular weight is 475.3 . Information on its density, boiling point, melting point, MSDS, and flash point are not available (N/A) .
Potential Applications
The presence of a 1,2,4-oxadiazole ring within the compound is noteworthy. This particular heterocyclic ring has gained attention in drug discovery because of its bioisosteric properties . Several studies indicate the potential of 1,2,4-oxadiazole derivatives in medicinal chemistry, specifically as antitumor agents .
1,2,4-Oxadiazole Derivatives as Antitumor Agents:
- Antiproliferative Activity: Research has demonstrated that bis-1,2,4-oxadiazole-fused-benzothiazole derivatives exhibit biological activity against various cancer cell lines, including A549, MCF-7, human amelanotic melanoma (A375), and HT-29 . Some analogs have shown comparable or slightly lower potency than combretastatin-A4, a reference compound used in cancer treatment .
- Structure-Activity Relationship (SAR): Studies suggest that the presence of electron-donating groups (EDG) can improve activity, while the introduction of electron-withdrawing groups (EWG) may decrease antiproliferative potency .
- Cytotoxic Activity: 1,2,4-oxadiazole derivatives containing a benzofuran group have shown promising cytotoxic activity at sub-micromolar concentrations against MCF-7, A375, and HT-29 cancer cell lines .
- Antitumor Activity: Certain 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives have demonstrated good antitumor activity against human cancer cell lines (A375, MCF-7, and ACHN), with some exhibiting similar or slightly lower anticancer activity compared to doxorubicin .
Mechanism of Action
The mechanism of action of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Quinazoline-diones exhibit planar rigidity, favoring π-π stacking in biological targets.
- Halogenation : The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl substituent in Compound 6l. Para-substitution may enhance steric complementarity in receptor binding compared to meta-substitution .
- Bioactivity : Triazole-thiones (e.g., Compound 6l) are associated with antimicrobial activity, while quinazoline-diones are explored for kinase inhibition. The oxadiazole moiety in the target compound may confer improved metabolic stability over benzoxazole-containing analogs .
Spectroscopic and Analytical Data Comparison
Notes:
- The target compound’s elemental analysis would likely reflect lower nitrogen content compared to Compound 6l due to the absence of a triazole-thione group.
- Discrepancies in Compound 6l’s found vs.
Biological Activity
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple heterocyclic structures, particularly the quinazoline and oxadiazole moieties, which are known for their diverse pharmacological properties. The synthesis and evaluation of this compound reveal promising applications in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is C₁₈H₁₅BrN₄O₃ with a molecular weight of approximately 475.3 g/mol. The structure includes:
- A quinazoline core
- An oxadiazole ring
- A bromophenyl substituent
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₄O₃ |
| Molecular Weight | 475.3 g/mol |
| CAS Number | 1326904-15-7 |
Anticancer Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the incorporation of oxadiazole rings enhances the cytotoxicity against cancer cells by interacting with specific biological targets such as enzymes involved in DNA replication .
Case Studies:
- In vitro Studies : Compound 13 from a related series demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm and MIC values comparable to standard antibiotics like ampicillin .
- Mechanism of Action : The mechanism often involves the inhibition of topoisomerases and other critical enzymes in cancer cells, disrupting their proliferation pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate that it exhibits moderate to significant antibacterial activity.
Research Findings :
- Inhibition Zones : Compound 13 showed inhibition zones ranging from 10–15 mm against various bacterial strains including Escherichia coli and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these strains were found to be between 65 mg/mL and 80 mg/mL .
The biological activity of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
